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molecular formula C11H11N3O2 B3181658 N-ethyl-3-nitroquinolin-4-amine CAS No. 99009-89-9

N-ethyl-3-nitroquinolin-4-amine

Cat. No. B3181658
M. Wt: 217.22 g/mol
InChI Key: FHIBMRPAQHEOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753951

Procedure details

A suspension of 1.34 g of 4-ethylamino-3-nitroquinoline in 40 ml of ethanol is hydrogenated in the presence of 10% palladium on carbon according to the procedure of Referential Example 1, followed by purification to give 0.95 g (82%) of 3-amino-4-ethylaminoquinoline A16 as an oil.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][C:5]=1[N+:14]([O-])=O)[CH3:2]>C(O)C.[Pd]>[NH2:14][C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:4]=1[NH:3][CH2:1][CH3:2])=[CH:12][CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1NCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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